molecular formula C21H19NO2 B291900 N-(4-ethoxyphenyl)-4-biphenylcarboxamide

N-(4-ethoxyphenyl)-4-biphenylcarboxamide

Cat. No. B291900
M. Wt: 317.4 g/mol
InChI Key: RCZRKPFJSQUESV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-biphenylcarboxamide, also known as OEA (oleoylethanolamide), is a naturally occurring lipid molecule that has been found to play a significant role in regulating appetite, metabolism, and energy balance in mammals. OEA is produced in the small intestine and is released into the bloodstream in response to the ingestion of dietary fat. It acts as a satiety signal, reducing food intake and promoting weight loss.

Mechanism of Action

N-(4-ethoxyphenyl)-4-biphenylcarboxamide acts on a specific receptor known as PPAR-alpha, which is found in the liver, adipose tissue, and other organs involved in metabolism. When N-(4-ethoxyphenyl)-4-biphenylcarboxamide binds to PPAR-alpha, it activates a cascade of biochemical pathways that lead to the suppression of appetite, the promotion of fat burning, and the inhibition of fat storage.
Biochemical and Physiological Effects
In addition to its effects on metabolism and appetite, N-(4-ethoxyphenyl)-4-biphenylcarboxamide has been shown to have a number of other biochemical and physiological effects. These include the modulation of pain perception, the regulation of blood pressure, and the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-4-biphenylcarboxamide in laboratory experiments is that it is a naturally occurring molecule that is produced in the body, making it relatively safe and well-tolerated. However, N-(4-ethoxyphenyl)-4-biphenylcarboxamide is also subject to rapid degradation in the body, which can make it difficult to study its effects over a prolonged period of time.

Future Directions

There are a number of potential future directions for research on N-(4-ethoxyphenyl)-4-biphenylcarboxamide. One area of interest is the development of N-(4-ethoxyphenyl)-4-biphenylcarboxamide analogs that are more stable and longer-lasting than the natural molecule. Another area of interest is the investigation of the potential therapeutic applications of N-(4-ethoxyphenyl)-4-biphenylcarboxamide in human subjects, particularly in the treatment of obesity and related metabolic disorders. Finally, research is needed to better understand the mechanisms by which N-(4-ethoxyphenyl)-4-biphenylcarboxamide exerts its effects on metabolism and other physiological processes.

Synthesis Methods

N-(4-ethoxyphenyl)-4-biphenylcarboxamide can be synthesized in the laboratory using a variety of methods. One common method involves the reaction of ethyl 4-biphenylcarboxylate with 4-aminophenethyl alcohol in the presence of a catalyst such as triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to yield N-(4-ethoxyphenyl)-4-biphenylcarboxamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-biphenylcarboxamide has been the subject of extensive scientific research in recent years due to its potential therapeutic applications. Studies have shown that N-(4-ethoxyphenyl)-4-biphenylcarboxamide can reduce food intake, body weight, and adiposity in animal models, making it a promising candidate for the treatment of obesity and related metabolic disorders. N-(4-ethoxyphenyl)-4-biphenylcarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-phenylbenzamide

InChI

InChI=1S/C21H19NO2/c1-2-24-20-14-12-19(13-15-20)22-21(23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,22,23)

InChI Key

RCZRKPFJSQUESV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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